1-(Cinnolin-4-yl)piperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cinnolin-4-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTLNVBVTKNLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Synergistic Potential of Fused Cinnoline Piperidine Architectures
The unique architecture of 1-(Cinnolin-4-yl)piperidin-4-ol brings together two pharmacologically significant scaffolds: cinnoline (B1195905) and piperidine (B6355638). The fusion of these two moieties into a single molecule presents a compelling strategy for the development of novel therapeutic agents, a concept often referred to as molecular hybridization. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles.
The cinnoline ring system, a bicyclic heteroaromatic compound, is a known pharmacophore present in a variety of biologically active molecules. mdpi.com Derivatives of cinnoline have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The nitrogen atoms within the cinnoline ring can act as hydrogen bond acceptors, playing a crucial role in molecular recognition at the active sites of enzymes and receptors.
The piperidine moiety, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals. nih.gov Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The hydroxyl group on the piperidine ring of This compound can also participate in hydrogen bonding interactions, further enhancing its potential for target binding.
Identification of 1 Cinnolin 4 Yl Piperidin 4 Ol As a Lead Structure for Academic Inquiry
Synthetic Routes to the Cinnoline Core
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a crucial pharmacophore found in numerous biologically active compounds. nih.govpnrjournal.comijper.org Its synthesis has been a subject of extensive research, leading to the development of both classical and contemporary methods. nih.goveurekaselect.com
Established Cyclization Reactions for Cinnoline Formation
Historically, the synthesis of the cinnoline nucleus has relied on several named reactions that involve the cyclization of appropriately substituted benzene (B151609) derivatives. These methods, while foundational, often require specific precursors and reaction conditions.
One of the earliest methods is the Richter cinnoline synthesis , which involves the cyclization of an alkyne-substituted o-arenediazonium salt. wikipedia.org For instance, the cyclization of o-C6H4(N2Cl)C≡CCO2H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can then be further modified. wikipedia.org
Another classical approach is the Widman-Stoermer synthesis . This reaction proceeds via the ring-closing of an α-vinylaniline using hydrochloric acid and sodium nitrite. wikipedia.org The reaction mechanism involves the in situ formation of nitrous acid and subsequently dinitrogen trioxide. wikipedia.org
The Borsche cinnoline synthesis provides an alternative route to this heterocyclic system. wikipedia.org Additionally, the cyclization of arylhydrazones and arylhydrazines serves as a versatile and widely used method for constructing the cinnoline framework, allowing for the introduction of various substituents. researchgate.net For example, the reaction of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt and subsequent cyclization of the resulting hydrazine (B178648) in boiling HCl, yields 3-hydroxycinnoline. researchgate.net
A summary of these established methods is presented below:
| Reaction Name | Starting Material | Key Reagents | Product Type |
| Richter Synthesis | o-alkynylarenediazonium salt | Water | 4-hydroxycinnoline derivatives |
| Widman-Stoermer Synthesis | α-vinylaniline | HCl, NaNO2 | Cinnoline derivatives |
| Borsche Synthesis | Arylhydrazones/Arylhydrazines | Various | Cinnoline derivatives |
| Arylhydrazine Cyclization | (2-aminophenyl)hydroxyacetate | HCl | 3-hydroxycinnoline |
Modern Metal-Catalyzed and Transition Metal-Free Approaches in Cinnoline Synthesis
Recent years have witnessed a surge in the development of more efficient and versatile methods for cinnoline synthesis, driven by the advancements in metal catalysis and the growing emphasis on sustainable chemistry. eurekaselect.comnih.gov
Metal-Catalyzed Reactions:
Transition metal-catalyzed reactions have emerged as powerful tools for C-C and C-N bond formations, enabling the construction of the cinnoline ring system under milder conditions and with greater efficiency. eurekaselect.comfrontiersin.org Several catalytic systems have been successfully employed:
Rhodium (Rh)-catalyzed C-H activation: This strategy involves the redox-neutral annulation of azo and diazo compounds through a tandem C-H activation and C-N bond formation. nih.gov
Palladium (Pd)-catalyzed annulation: This method provides another efficient route to cinnoline derivatives. nih.gov
Copper (Cu)-catalyzed C-H functionalization/cyclization: Ge's group reported a Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones to form cinnolines. nih.gov Xu and colleagues also developed a copper-catalyzed aerobic annulation involving dehydrogenative amination. nih.gov
These metal-catalyzed approaches often offer improved yields and broader substrate scope compared to classical methods. frontiersin.orgrsc.org
Transition Metal-Free Approaches:
In a move towards more sustainable and cost-effective synthesis, several transition-metal-free methods have been developed. nih.govmdpi.comrsc.org One notable example is the intramolecular redox cyclization reaction reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through a key intramolecular redox step, followed by condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov The formation of a 2-nitrosobenzaldehyde intermediate is crucial for this transformation. nih.gov
Functional Group Tolerance and Regioselectivity in Cinnoline Ring Formation
The ability to tolerate a wide range of functional groups is a critical aspect of any synthetic methodology, as it allows for the preparation of a diverse library of compounds. Modern synthetic methods, particularly metal-catalyzed reactions, often exhibit excellent functional group tolerance. researchgate.netorganic-chemistry.org For instance, the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols tolerates a variety of functional groups, leading to a broad range of 2,4-disubstituted quinolines, which are structurally related to cinnolines. organic-chemistry.org
Regioselectivity, the control of the orientation of cyclization, is another important consideration. researchgate.net In many cinnoline syntheses, the substitution pattern of the starting materials dictates the regiochemical outcome. For example, in the cyclization of hydrazones, the nature of the substituent on the benzene ring can significantly influence the course of the reaction. researchgate.net While some reactions proceed with high regioselectivity, others may yield a mixture of isomers, necessitating careful optimization of reaction conditions. researchgate.net
Synthesis of the Piperidin-4-ol Moiety
The piperidin-4-ol scaffold is a prevalent structural motif in a vast number of pharmaceutical agents and natural products. nih.govnih.gov Its synthesis has been extensively studied, leading to a variety of preparative methods, including stereoselective approaches.
Preparative Methods for Piperidin-4-ol Derivatives
A variety of synthetic strategies exist for the construction of the piperidin-4-ol ring system. dtic.milacs.orgrsc.org One common approach involves the reduction of corresponding piperidin-4-ones. googleapis.com These piperidone precursors can be synthesized through methods like the Dieckmann condensation of dialkyl esters followed by hydrolysis and decarboxylation. dtic.mil
The Mannich reaction provides another powerful tool for the synthesis of piperidine derivatives. acs.orgchemrevlett.com This multicomponent reaction involves the condensation of an amine, an aldehyde, and a compound containing an active hydrogen.
Furthermore, a modular, one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method offers a high degree of flexibility and diastereoselectivity. nih.gov
Stereoselective Syntheses of Piperidin-4-ol Architectures
The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. Consequently, significant effort has been dedicated to the development of stereoselective syntheses of piperidin-4-ol derivatives. nih.govrsc.orggoogle.com
One strategy involves the use of chiral starting materials. For example, a diastereoselective synthesis of new zwitterionic bicyclic lactams has been developed starting from chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org These intermediates can then be converted to stereochemically defined piperidin-4-ol derivatives. rsc.org
Another approach utilizes stereoselective reduction of a prochiral piperidin-4-one. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Additionally, methods involving intramolecular cyclizations of acyclic precursors bearing chiral auxiliaries have also been successfully employed to achieve high levels of stereocontrol. nih.gov The hydrogen borrowing [5 + 1] annulation method reported by Donohoe and coworkers is an example of an iridium(III)-catalyzed cascade that enables the stereoselective synthesis of substituted piperidines. nih.gov
The table below highlights some key features of stereoselective methods for piperidin-4-ol synthesis:
| Method | Key Feature | Stereochemical Control |
| Chiral Starting Materials | Use of enantiomerically pure precursors | Transferred from starting material |
| Stereoselective Reduction | Reduction of prochiral piperidin-4-ones | Dependent on reducing agent and conditions |
| Intramolecular Cyclization | Use of chiral auxiliaries | High diastereoselectivity |
| Gold-Catalyzed Cyclization | Sequential cyclization and reduction | Excellent diastereoselectivity |
Introduction and Modification of the Hydroxyl Group
One primary method involves the use of a precursor ketone, 1-(Cinnolin-4-yl)piperidin-4-one . This intermediate can be synthesized first, followed by the reduction of the ketone to the corresponding secondary alcohol. This reduction is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, although for this achiral molecule, that is not a concern. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance.
Alternatively, the synthesis can commence with the piperidin-4-ol moiety already in place. nih.gov In this approach, piperidin-4-ol is coupled directly with a functionalized cinnoline derivative, typically a 4-halocinnoline. rsc.org This method circumvents the need for a separate reduction step late in the synthesis.
More advanced, modern strategies for introducing hydroxyl groups include biocatalytic C-H oxidation. news-medical.net This method uses enzymes to selectively oxidize a specific carbon-hydrogen bond on the piperidine ring, offering a high degree of regioselectivity under mild conditions. news-medical.net While not yet standard for this specific molecule, it represents a cutting-edge approach to functionalization. news-medical.net
Modification of the hydroxyl group, once introduced, allows for the creation of a diverse range of analogs. Standard reactions such as esterification (using an acyl chloride or carboxylic acid) or etherification (using an alkyl halide under basic conditions) can be performed to cap the hydroxyl group, thereby altering the compound's physicochemical properties.
Coupling Methodologies for this compound
The central challenge in synthesizing the target molecule is the formation of the carbon-nitrogen bond between the C4 position of the cinnoline ring and the nitrogen atom of the piperidin-4-ol ring. Modern cross-coupling reactions are the most effective methods for achieving this transformation.
N-Alkylation and Related Linkage Strategies
The key linkage is formed via an N-arylation reaction, a powerful cross-coupling method for creating aryl amine bonds. The most prominent and widely used method for this purpose is the Buchwald-Hartwig amination. numberanalytics.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. numberanalytics.comyoutube.com
In the context of synthesizing this compound, the reaction would involve coupling 4-chlorocinnoline (B183215) or 4-bromocinnoline with piperidin-4-ol . The catalytic cycle for this transformation generally involves three key steps: numberanalytics.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halocinnoline to form an arylpalladium(II) complex.
Ligand Exchange/Amine Coordination : The piperidin-4-ol displaces the halide from the palladium complex, and a base deprotonates the piperidine nitrogen to form a palladium-amido complex.
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product, this compound, is eliminated from the complex, regenerating the Pd(0) catalyst. youtube.com
Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative to palladium-based methods. nih.govresearchgate.net While historically requiring harsh reaction conditions, modern advancements using specialized ligands have enabled these reactions to proceed under milder temperatures. researchgate.net
Total Synthesis and Analog Preparation through Modular Approaches
A modular or convergent synthesis is the most logical approach for preparing this compound and its analogs. This strategy involves the independent synthesis of the two main structural units—the cinnoline core and the piperidine moiety—which are then coupled together in a final step. news-medical.netnih.gov
Module 1: Synthesis of 4-Halocinnoline The cinnoline ring system can be constructed through various established methods. A common approach is the cyclization of arylhydrazones. tsijournals.comresearchgate.net For instance, a substituted arylhydrazine can be reacted with a suitable carbonyl compound, followed by an intramolecular cyclization to form the cinnoline core. tsijournals.com To obtain the required 4-chlorocinnoline , a 4-hydroxycinnoline intermediate is often synthesized first. 4-Hydroxycinnoline exists predominantly in its tautomeric form, cinnolin-4(1H)-one . nih.gov This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chlorocinnoline. rsc.org
Module 2: Preparation of Piperidin-4-ol or its Precursors The piperidine component is typically derived from commercially available starting materials. Piperidin-4-ol itself is readily available. nih.gov Alternatively, if a ketone reduction strategy is chosen, 1-Boc-4-piperidone is a common starting material. un.org The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen, which can be removed under acidic conditions after the ketone reduction to yield piperidin-4-ol.
Final Coupling Step With both modules in hand, the final step is the N-arylation coupling of 4-chlorocinnoline with piperidin-4-ol, as described in the Buchwald-Hartwig amination section. This modular approach is highly advantageous for preparing analogs, as various substituted cinnolines and substituted piperidinols can be synthesized independently and then combined to generate a library of related compounds. nih.govnih.gov
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the key N-arylation coupling step requires careful optimization of several reaction parameters. The Buchwald-Hartwig amination is particularly sensitive to the choice of catalyst, ligand, base, solvent, and temperature. nih.govbristol.ac.uk
Catalyst and Ligand : The palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more importantly, the phosphine (B1218219) ligand are critical. Bulky, electron-rich ligands such as XPhos, SPhos, RuPhos, and BrettPhos are known to be highly effective in promoting the reaction by facilitating both the oxidative addition and reductive elimination steps. youtube.com
Base : A suitable base is required to deprotonate the piperidine nitrogen. Common choices include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), and weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
Solvent : Anhydrous, aprotic polar solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
Temperature : Most Buchwald-Hartwig couplings require heating, often in the range of 80-110 °C, to drive the reaction to completion.
Systematic screening of these parameters using a Design of Experiments (DoE) approach can identify the optimal conditions for maximizing yield and minimizing impurities. bristol.ac.uk
Table 1: Parameters for Optimization of Buchwald-Hartwig Coupling
| Parameter | Variables to Screen | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Different precursors can affect catalyst activation and stability. |
| Ligand | XPhos, SPhos, RuPhos, dppf | The ligand's steric and electronic properties are crucial for catalytic efficiency. youtube.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, KHMDS | The base strength and solubility influence the deprotonation of the amine and overall reaction kinetics. nih.gov |
| Solvent | Toluene, Dioxane, THF, CPME | The solvent affects reactant solubility and the stability of catalytic intermediates. |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
Analytical and Purification Techniques in Target Compound Synthesis
Chromatographic Separations for Compound Isolation
The purification of the final product, this compound, from the reaction mixture is essential to remove unreacted starting materials, catalyst residues, and byproducts. Due to the polar nature of the hydroxyl and amine functional groups, chromatographic techniques are the most effective methods for isolation. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for both analyzing the purity of the product and for its preparative-scale purification. waters.com The separation on a nonpolar stationary phase (like C18) with a polar mobile phase is well-suited for this type of molecule. waters.com
Several considerations are important for the successful HPLC purification of polar heterocyclic compounds:
Column Choice : While standard C18 columns are often used, they can sometimes provide insufficient retention for highly polar molecules. waters.com In such cases, specialized columns are employed. Polar-endcapped C18 columns are designed to reduce interactions with residual silanol (B1196071) groups on the silica (B1680970) support, improving peak shape for basic compounds. For very polar analytes, porous graphitic carbon (PGC) columns (e.g., Hypercarb) can offer excellent retention and unique selectivity based on the molecule's planarity and polarizability rather than just hydrophobicity. fishersci.com
Mobile Phase : The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To improve peak shape and ensure the ionization state of the basic nitrogen is consistent, an additive is usually required. Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is commonly added to the mobile phase to protonate the amine, leading to sharper peaks. For preparative work, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred as they can be easily removed after collection.
Detection : Ultraviolet (UV) detection is standard for aromatic heterocycles like cinnoline, which exhibit strong absorbance at specific wavelengths.
For larger-scale purification, flash column chromatography on silica gel may be attempted, but the polarity of the compound can lead to significant tailing and poor separation. In such cases, a reverse-phase flash chromatography system using C18-functionalized silica can be a more effective alternative.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS, HPLC)
The definitive identification and characterization of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, purity, and composition of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the cinnoline ring and the aliphatic protons of the piperidine ring. The chemical shifts (δ) and coupling constants (J) of the cinnoline protons would confirm the substitution pattern. The protons on the piperidine ring would likely appear as multiplets, with their chemical shifts indicating their proximity to the nitrogen atom and the hydroxyl group. The proton of the hydroxyl group would typically appear as a broad singlet, and its position could be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the cinnoline ring would be in the aromatic region, while the piperidine carbons would appear in the aliphatic region. The carbon bearing the hydroxyl group would have a characteristic downfield shift.
While specific experimental NMR data for this compound is not provided in the searched literature, the following table illustrates the expected ¹H and ¹³C NMR chemical shift ranges for similar piperidine-containing heterocyclic structures.
| Proton/Carbon | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Cinnoline Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Piperidine CH (adjacent to N) | 3.0 - 4.5 | 40 - 60 |
| Piperidine CH₂ | 1.5 - 2.5 | 20 - 40 |
| Piperidine CH-OH | 3.5 - 4.5 | 60 - 75 |
| OH | Variable (broad singlet) | - |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.
LC Separation: An HPLC method would be developed to separate this compound from any starting materials, by-products, or impurities. A reversed-phase C18 column is commonly used for such compounds, with a mobile phase typically consisting of a mixture of water (often with additives like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The retention time (RT) under specific chromatographic conditions is a characteristic property of the compound.
MS Detection: The mass spectrometer would provide the mass-to-charge ratio (m/z) of the eluting compound. For this compound (C₁₃H₁₅N₃O), the expected exact mass is approximately 229.1215 g/mol . In positive ion mode electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 230.1293. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
The following table outlines a hypothetical set of LC-MS parameters that could be used for the analysis of this compound.
| Parameter | Condition |
| LC System | Agilent 1200 Series or similar |
| Column | Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Agilent 6120 Quadrupole LC/MS or similar |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 230.1 |
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of this compound. The cinnoline ring system contains a chromophore that absorbs UV light, making it readily detectable. By analyzing the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram, the purity can be determined. A typical HPLC method would utilize similar conditions to the LC part of the LC-MS analysis. The development of a robust HPLC method is crucial for quality control during the synthesis and for the final product characterization. rsc.org
Mechanistic Exploration of Biological Activities of 1 Cinnolin 4 Yl Piperidin 4 Ol and Its Analogs in Vitro Focus
Investigations into Enzyme Modulation
The ability of a compound to modulate the activity of specific enzymes is a cornerstone of its potential therapeutic effect. Research into 1-(Cinnolin-4-yl)piperidin-4-ol and its analogs has revealed significant interactions with certain enzyme families, particularly phosphodiesterases.
Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE10A)
Cinnoline-based compounds have been identified as potent inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is implicated in the regulation of cyclic nucleotide signaling, making it a target for neurological and psychiatric disorders. nih.gov
A series of cinnoline (B1195905) analogues were synthesized and evaluated for their in vitro activity as PDE10A inhibitors. nih.govnih.gov Within this series, compounds featuring the this compound core structure demonstrated significant inhibitory potency. For instance, certain analogues showed IC₅₀ values—the concentration of an inhibitor where the response is reduced by half—in the low nanomolar range. nih.govnih.gov
Key findings from these studies include:
High Potency: Several cinnoline analogues were potent inhibitors of PDE10A, with IC₅₀ values ranging from 1.5 to 18.6 nM. nih.govnih.gov
Structural Importance: The methoxyl group at the R¹ position of the cinnoline ring was found to be critical for maintaining high potency against PDE10A. nih.gov Replacing this group with others, such as hydrogen or various alkoxy groups, led to a significant reduction or complete loss of inhibitory activity. nih.gov
High Selectivity: The most potent compounds also exhibited high in vitro selectivity (over 1,000-fold) for PDE10A over other PDE families like PDE3A/3B and PDE4A/4B. nih.govnih.gov
These findings underscore the potential of the cinnoline scaffold in designing highly potent and selective PDE10A inhibitors. nih.govnih.govmdpi.com
Table 1: PDE10A Inhibition Data for Selected Cinnoline Analogs This is an interactive table. You can sort and filter the data.
| Compound | R¹ Group | IC₅₀ (nM) for PDE10A | Selectivity over other PDEs | Reference |
|---|---|---|---|---|
| 26a | Methoxy | 1.52 ± 0.18 | >1,000-fold | nih.gov, nih.gov |
| 26b | Methoxy | 2.86 ± 0.10 | >1,000-fold | nih.gov, nih.gov |
| 26h | H | 518 | Not specified | nih.gov |
| 26i | H | 79.3 | Not specified | nih.gov |
| 33c | (Benzimidazole analog) | 3.73 ± 0.60 | >1,000-fold | nih.gov, nih.gov |
Exploration of Other Enzyme Targets (e.g., Topoisomerase II-α, Acetylcholinesterase, Urease)
Topoisomerase II-α and Urease: Based on the available search results, there is no specific information regarding the inhibitory activity of this compound or its direct cinnoline analogs against Topoisomerase II-α or Urease. Research on inhibitors for these enzymes has focused on different chemical scaffolds. nih.govnih.govmdpi.comnih.govbldpharm.com
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov The piperidine (B6355638) moiety is a common feature in many known acetylcholinesterase inhibitors, such as donepezil. nih.govnih.gov Consequently, various novel piperidine derivatives are frequently synthesized and evaluated for their AChE inhibitory potential. nih.gov Studies on different series of piperidinone and cinnamoyl piperidinyl derivatives have identified compounds with AChE inhibitory activity, some with IC₅₀ values in the micromolar range. nih.gov For example, a 2-chloro substituted cinnamoyl piperidinyl acetate (B1210297) derivative showed an IC₅₀ value of 19.74 µM against AChE. nih.gov However, the reviewed literature did not provide specific data on the acetylcholinesterase inhibitory activity of this compound itself.
Receptor Ligand Interactions and Functional Modulation
The interaction of compounds with cellular receptors is a critical mechanism for modulating physiological responses. The piperidine and aromatic heterocycle components of this compound suggest potential interactions with various G-protein coupled receptors (GPCRs) and other receptor types.
Chemokine Receptor Antagonism (e.g., CXCR3)
Chemokine receptors, such as CXCR3, are involved in inflammatory responses. Research has been conducted to identify antagonists for these receptors. One study explored a novel pyrazinyl-piperazinyl-piperidine scaffold for CXCR3 receptor antagonist activity. Through optimization, a lead compound with single-digit nanomolar CXCR3 affinity was identified. This indicates that complex piperidine-containing structures can act as potent chemokine receptor antagonists. Nevertheless, this scaffold is structurally distinct from the cinnoline-piperidine core of the title compound, and no data on the CXCR3 antagonist activity of this compound was available.
Ligand Properties at Gamma-aminobutyric acid (GABA(A)) Receptors
GABA(A) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are targets for a variety of drugs, including benzodiazepines and anesthetics. The piperidine ring has been incorporated into ligands designed to target these receptors. For example, a series of 1-hydroxypyrazole analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) were synthesized and showed potent antagonism at the α₁β₂γ₂ GABA(A) receptor subtype, with some analogs displaying Kᵢ values in the low nanomolar range. bldpharm.com This demonstrates that the piperidine scaffold can be effectively utilized to create high-affinity ligands for the orthosteric binding site of the GABA(A) receptor. bldpharm.com Specific studies on the interaction of this compound with GABA(A) receptors were not identified in the search results.
Anti-Inflammatory and Immunomodulatory Pathways (In Vitro)
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. scientificarchives.comnih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. nih.gov
Small-molecule inhibitors targeting the NLRP3 inflammasome have shown therapeutic potential. MCC950 is a potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations. nih.gov It has demonstrated efficacy in reducing IL-1β production in vivo and in ex vivo samples from patients with cryopyrin-associated periodic syndromes (CAPS). nih.gov Another compound, NT-0249, which contains a sulfonylurea core similar to the diabetes drug glyburide, also selectively inhibits NLRP3 activation. nih.gov
The mechanism of inhibition often involves preventing the assembly of the inflammasome complex. For example, some inhibitors have been shown to block the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks, a key step in inflammasome activation. nih.gov Pharmacophore-hybridization strategies have been employed to design new NLRP3 inhibitors by combining structural features of known binders. unito.it
The transcription factor NF-κB is a central regulator of inflammation, and its activation is a key step in the expression of many pro-inflammatory genes. The priming signal for NLRP3 inflammasome activation often involves the activation of Toll-like receptor 4 (TLR4) and subsequent NF-κB signaling, which leads to the increased transcription of NLRP3 itself. scientificarchives.com Therefore, compounds that downregulate NF-κB activation can indirectly inhibit inflammasome-mediated inflammation.
Anti-Infective and Cytotoxic Mechanisms in Cellular Models (In Vitro)
Piperidine derivatives have demonstrated significant potential as antibacterial and antifungal agents. The piperazine (B1678402) ring, a six-membered heterocycle, is a common feature in many antimicrobial compounds, contributing to improved physicochemical properties and target affinity. nih.gov
In the context of antifungal activity, certain 4-aminopiperidines have been identified as potent inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com These compounds, inspired by established antifungals like fenpropidin (B1672529) and amorolfine, have shown broad-spectrum activity against clinically relevant fungal species, including Candida and Aspergillus. mdpi.com Their mechanism of action involves the inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase. mdpi.com Other novel piperidine-4-carbohydrazide (B1297472) derivatives have been found to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov
The antiviral potential of piperidine-containing compounds has been explored against a variety of viruses.
Cytomegalovirus (CMV): Treatment options for human cytomegalovirus (CMV) are limited, and new agents with distinct mechanisms of action are needed. nih.govnih.gov A high-throughput screen identified piperidine-4-carboxamide analogs as inhibitors of CMV replication. nih.govnih.gov These compounds were found to act at the late stages of viral replication. nih.gov Further studies on thiazolo[4,5-d]pyrimidine (B1250722) acyclonucleosides, which are structurally related to known anti-herpesvirus drugs, have also identified compounds with significant anti-HCMV activity. researchgate.netresearchgate.net
SARS-CoV-2: In the search for effective treatments for COVID-19, 1,4,4-trisubstituted piperidines have emerged as a class of coronavirus inhibitors. nih.gov These compounds have been shown to have micromolar activity against SARS-CoV-2. nih.gov Mechanistic studies suggest that they act after viral entry, potentially by inhibiting the main protease (Mpro), an essential enzyme for viral polyprotein processing. nih.govnih.gov
Avian Influenza H5N1: The high pathogenicity of avian influenza H5N1 necessitates the development of effective antiviral strategies. nih.gov Acylated 4-aminopiperidines have been discovered as entry inhibitors of influenza A viruses, including the H5N1 strain. nih.gov These compounds are believed to target the viral hemagglutinin (HA), preventing the virus from entering host cells. nih.govnih.gov Some of these inhibitors have also shown synergistic activity with the neuraminidase inhibitor oseltamivir. nih.gov
Table 2: In Vitro Antiviral Activity
| Virus | Compound Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Cytomegalovirus (CMV) | Piperidine-4-carboxamides | Inhibition of late-stage replication | nih.govnih.gov |
| SARS-CoV-2 | 1,4,4-Trisubstituted piperidines | Inhibition of main protease (Mpro) | nih.gov |
Computational Chemistry and Molecular Modeling Applied to 1 Cinnolin 4 Yl Piperidin 4 Ol Research
Molecular Docking Simulations: Predicting Ligand-Target Interactions and Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target. In the context of 1-(Cinnolin-4-yl)piperidin-4-ol, docking simulations can elucidate how the molecule fits into the active site of a specific receptor or enzyme.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value in kcal/mol, for various possible binding poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
For instance, in a hypothetical docking study of this compound against a protein kinase, the simulation might predict the following:
The nitrogen atoms of the cinnoline (B1195905) ring could act as hydrogen bond acceptors with backbone amide groups of hinge region residues in the kinase.
The hydroxyl group on the piperidine (B6355638) ring might form a critical hydrogen bond with a specific amino acid side chain, anchoring the molecule in the pocket.
The aromatic cinnoline core could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the active site.
These predictions provide a structural hypothesis for the compound's mechanism of action and can guide further optimization.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value/Description |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 150 nM |
| Key Hydrogen Bonds | Cinnoline N2 with Met793; Piperidinol -OH with Asp855 |
| Key Hydrophobic Interactions | Cinnoline ring with Leu718, Val726, Ala743 |
| π-π Stacking | Cinnoline ring with Phe856 |
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Potency and Selectivity Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.
To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured potencies (e.g., IC50 values) is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as:
Electronic properties: Dipole moment, partial charges.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Describing molecular branching and connectivity.
Statistical methods, such as partial least squares (PLS) regression, are then used to create an equation that correlates these descriptors with the observed biological activity nih.gov. The resulting model can be used to predict the potency of novel analogs of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates nih.gov. A robust QSAR model can significantly reduce the time and resources spent on synthesizing and testing less active compounds nih.gov.
Table 2: Example Molecular Descriptors for a Hypothetical QSAR Model of Cinnoline Analogs
| Descriptor | Description | Contribution to Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Positive (indicates importance of hydrophobicity) |
| Molecular Weight (MW) | Mass of the molecule | Negative (suggests larger molecules are less active) |
| Topological Polar Surface Area (TPSA) | Surface area occupied by polar atoms | Negative (lower polarity may improve cell penetration) |
| Number of Hydrogen Bond Donors | Count of O-H and N-H bonds | Positive (indicates specific H-bonds are key for binding) |
Molecular Dynamics Simulations: Characterizing Ligand-Protein Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of all atoms in a system (the protein, the ligand, and surrounding solvent) over time, typically on the nanosecond to microsecond scale.
Starting with the best-docked pose of this compound within its target protein, an MD simulation can assess the stability of this binding mode. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value for the ligand over the course of the simulation suggests that it remains securely bound in the active site nih.govnih.gov.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are fluctuating the most. It can reveal if specific parts of the protein become more or less flexible upon ligand binding nih.gov.
Interaction Analysis: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) over time, confirming whether the interactions predicted by docking are maintained throughout the simulation researchgate.net.
These simulations provide a more realistic picture of the binding event, confirming the stability of the predicted pose and revealing potential conformational changes in the protein induced by the ligand nih.gov.
Table 3: Summary of Hypothetical Molecular Dynamics Simulation Results for the this compound-Protein Complex
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Simulation Length | 100 nanoseconds | Sufficient time to assess short-term stability |
| Ligand RMSD | Stable at ~2.0 Å after initial equilibration | The ligand maintains a stable binding pose within the active site |
| Protein Cα RMSD | Stable at ~2.5 Å | The overall protein structure is not significantly perturbed by ligand binding |
| Key H-Bond Occupancy | Cinnoline N2 with Met793: 85% | The crucial hinge interaction predicted by docking is stable and persistent |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Favorable binding energy confirms a thermodynamically stable complex |
In Silico Design and Virtual Screening for Novel Analogs and Lead Optimization
In silico design and virtual screening are powerful strategies for discovering new lead compounds and optimizing existing ones. Using the this compound scaffold as a starting point, these techniques can be employed to identify novel analogs with improved properties.
Virtual Screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. A structure-based virtual screen would use the 3D structure of the target protein to dock millions of commercially available compounds, ranking them based on their predicted binding affinity frontiersin.org. This process can rapidly identify new and diverse chemical scaffolds that could be pursued.
Lead Optimization focuses on refining a known active compound, or "lead," to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties. Based on the structural insights from docking and MD simulations of this compound, medicinal chemists can rationally design modifications. For example, if a simulation shows an empty hydrophobic pocket near the cinnoline ring, analogs with additional hydrophobic groups could be designed to fill that space, potentially increasing binding affinity. This iterative cycle of design, computational prediction, and synthesis is a cornerstone of modern lead optimization researchgate.net.
Table 4: Hypothetical Lead Optimization Strategy Based on In Silico Modeling of this compound
| Original Compound | Proposed Modification | Rationale from Modeling | Predicted Improvement |
|---|---|---|---|
| This compound | Add a chloro group to position 6 of the cinnoline ring | Docking reveals a small hydrophobic pocket adjacent to this position | Increased binding affinity due to enhanced hydrophobic interactions |
| This compound | Replace piperidinol with a piperidine-4-carboxamide | MD simulation shows flexibility; a carboxamide could form an additional H-bond | Improved potency and target residence time |
| This compound | Methylate the piperidinol -OH group | To probe the necessity of the hydrogen bond donor for activity | Determine key pharmacophore elements and improve metabolic stability |
Emerging Research Directions and Future Prospects for 1 Cinnolin 4 Yl Piperidin 4 Ol
Advanced Mechanistic Elucidation through Systems Biology and Omics Technologies
To move beyond preliminary activity screenings, a deep understanding of the molecular mechanisms of 1-(Cinnolin-4-yl)piperidin-4-ol is essential. Systems biology, combined with omics technologies, offers a powerful approach to achieve this. These methodologies allow for a holistic view of the biological pathways modulated by the compound. drugtargetreview.com The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the cellular response to this compound, facilitating the identification of its primary targets and off-target effects. nih.govresearchgate.netmdpi.com
Research on other cinnoline (B1195905) derivatives has shown potent inhibitory activity against targets like phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer cell proliferation. nih.gov Future research on this compound would greatly benefit from employing omics to clarify its specific interactions. For instance, proteomic analyses, such as chemical proteomics, could directly identify protein binding partners, while transcriptomic profiling (e.g., RNA-seq) could reveal downstream changes in gene expression, confirming engagement with pathways like the PI3K/Akt signaling cascade. nih.govdrugtargetreview.com Metabolomics would further complement this by identifying shifts in cellular metabolites, offering a functional readout of the compound's activity. nih.govmdpi.com This multi-omics strategy is crucial for building a detailed mechanistic hypothesis and discovering predictive biomarkers for its activity. mdpi.com
Table 1: Potential Omics-Based Approaches for Mechanistic Elucidation
| Omics Technology | Application for this compound | Potential Insights | Reference |
|---|---|---|---|
| Proteomics (e.g., Chemical Proteomics) | Identify direct protein binding partners in cancer cell lysates. | Direct target identification (e.g., specific PI3K isoforms) and off-target profiling. | drugtargetreview.com |
| Transcriptomics (e.g., RNA-seq) | Analyze changes in gene expression in cells treated with the compound. | Confirmation of pathway modulation (e.g., PI3K/Akt pathway) and identification of resistance mechanisms. | drugtargetreview.com |
| Metabolomics | Profile changes in endogenous metabolites post-treatment. | Understanding of the functional consequences of target engagement and impact on cellular metabolism. | nih.govmdpi.com |
| Genomics (e.g., CRISPR screens) | Identify genes that sensitize or confer resistance to the compound. | Validation of the compound's mechanism of action and discovery of genetic biomarkers. | eurekaselect.com |
Development of Chemical Probes for Precise Target Validation
Once putative biological targets are identified through omics studies, validating these interactions is a critical next step. The development of high-quality chemical probes based on the this compound scaffold is a key strategy for this purpose. A chemical probe is a specialized small molecule designed to selectively engage a specific protein target, enabling researchers to study its function in cellular or in vivo models.
For this compound, this would involve synthesizing derivatives that retain the core pharmacological activity but are modified to include a reporter tag (like a fluorophore or biotin) or a photoreactive group for activity-based protein profiling (ABPP). Such probes would allow for the direct visualization and pull-down of target proteins, providing definitive evidence of engagement. Given that related cinnoline compounds are known PI3K inhibitors, a chemical probe derived from this compound could be used to confirm this target, quantify target occupancy in cells, and investigate its interaction with different PI3K isoforms. nih.gov This approach provides a much higher degree of certainty in target identification than indirect methods alone and is essential for building a robust case for further therapeutic development.
Application of Novel Synthetic Methodologies for Enhanced Structural Diversity
Expanding the chemical space around the this compound scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Modern synthetic organic chemistry offers a plethora of novel methodologies that can be applied to generate a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies.
The synthesis of the core cinnoline ring system can be achieved through various methods, including the classical Richter synthesis or cyclization of arylhydrazones. researchgate.netwikipedia.org Furthermore, advanced cross-coupling reactions can be employed to modify the cinnoline core at various positions. For the piperidine (B6355638) moiety, techniques for functionalizing piperidine scaffolds can be leveraged to introduce a wide range of substituents. nih.govnyxxb.cn The use of high-throughput experimentation and flow chemistry could accelerate the synthesis of a large library of derivatives, enabling rapid exploration of the SAR. rsc.org By systematically altering substituents on both the cinnoline and piperidine rings, researchers can fine-tune the molecule's properties to enhance its therapeutic potential.
Table 2: Synthetic Strategies for Structural Diversification
| Scaffold/Moiety | Synthetic Approach | Purpose | Reference |
|---|---|---|---|
| Cinnoline Core | Cyclization of arylhydrazone precursors. | Formation of the fundamental cinnoline ring system. | researchgate.net |
| Cinnoline Core | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of aryl, alkyl, or amino groups at various positions to explore SAR. | nih.gov |
| Piperidin-4-ol Moiety | Modification of the hydroxyl group (e.g., etherification, esterification). | Modulate polarity, solubility, and potential hydrogen bonding interactions. | nih.gov |
| Piperidine Nitrogen | Reductive amination or acylation. | Introduce diverse functional groups to alter basicity and steric properties. | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Initiatives
Table 3: AI and Machine Learning Applications in the Development Pipeline
| AI/ML Application | Specific Task for this compound | Expected Outcome | Reference |
|---|---|---|---|
| Generative Molecular Design | Create novel analogs with diverse substitutions on the cinnoline and piperidine rings. | Identification of novel, synthetically accessible structures with high predicted potency. | elsevier.comyoutube.com |
| QSAR Modeling | Predict the biological activity (e.g., PI3K inhibition) of virtual analogs. | Prioritization of candidates for synthesis, reducing wasted effort on inactive compounds. | mdpi.com |
| ADME/Toxicity Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. | nih.gov |
| Reaction Optimization | Use ML algorithms to predict optimal yields and conditions for synthetic steps. | Improved efficiency and reliability of chemical synthesis. | rsc.orgbeilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
